4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate
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Overview
Description
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The piperidine ring is a common structural motif in medicinal chemistry, often contributing to the pharmacological properties of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the coupling of the indole derivative with a piperidine precursor. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: The piperidine ring can be reduced to form different saturated derivatives.
Substitution: Both the indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents are used under various conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indole and piperidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety, but differ in their biological activities and applications.
Piperidine Derivatives: Compounds like piperine and piperidine itself, which share the piperidine ring but have different pharmacological properties.
Uniqueness: The unique combination of the indole and piperidine rings in 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
26844-39-3 |
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Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C16H23N3/c1-18-12-13(15-4-2-3-5-16(15)18)6-9-19-10-7-14(17)8-11-19/h2-5,12,14H,6-11,17H2,1H3 |
InChI Key |
PZYZQAHSVDUKSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N |
Origin of Product |
United States |
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